
Dabigatran Acyl--D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Acyl--D-Glucuronide is a major active metabolite of dabigatran, a direct thrombin inhibitor used as an anticoagulant. This compound plays a crucial role in the metabolism and pharmacokinetics of dabigatran, contributing to its anticoagulant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dabigatran Acyl--D-Glucuronide is synthesized through the metabolic conversion of dabigatran. The prodrug, dabigatran etexilate, is hydrolyzed by plasma esterases to form dabigatran, which is then metabolized by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 to form this compound.
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of dabigatran etexilate followed by its conversion to dabigatran and subsequent glucuronidation. This process requires stringent quality control to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran Acyl--D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction.
Common Reagents and Conditions: The glucuronidation reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B15. The reaction typically occurs in the presence of UDP-glucuronic acid and requires physiological conditions.
Major Products Formed: The major product of this reaction is this compound, which is then excreted in the urine.
Applications De Recherche Scientifique
Chemistry: Dabigatran Acyl--D-Glucuronide is used in the study of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of anticoagulants.
Biology: In biological research, this compound is used to understand the mechanisms of thrombin inhibition and its effects on coagulation pathways.
Medicine: this compound is crucial in the development of anticoagulant therapies, as it helps in evaluating the efficacy and safety of dabigatran-based treatments.
Industry: In the pharmaceutical industry, this compound is used in the quality control and development of anticoagulant drugs.
Mécanisme D'action
Dabigatran Acyl--D-Glucuronide exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. The molecular targets involved include thrombin and the coagulation factors that interact with thrombin.
Comparaison Avec Des Composés Similaires
Rivaroxaban
Apixaban
Edoxaban
Warfarin
Uniqueness: Dabigatran Acyl--D-Glucuronide is unique in its mechanism of action as a direct thrombin inhibitor, whereas other compounds like rivaroxaban and apixaban are factor Xa inhibitors. Additionally, dabigatran does not require frequent monitoring of clotting parameters, unlike warfarin.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C31H33N7O9 |
|---|---|
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45) |
Clé InChI |
CSZFDMHIDSUHPI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
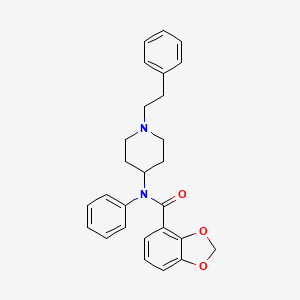
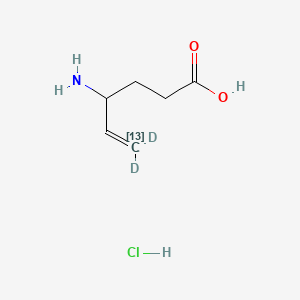

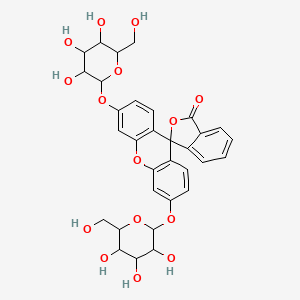
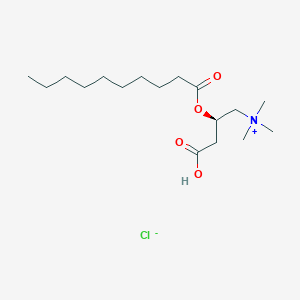
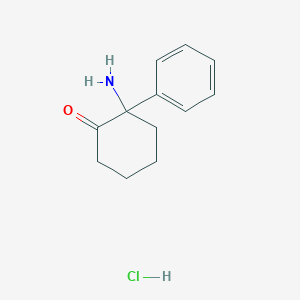
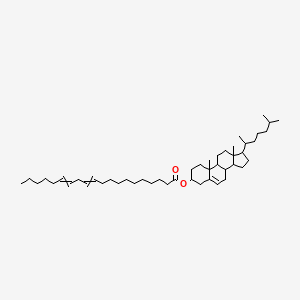
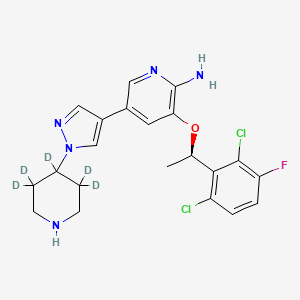
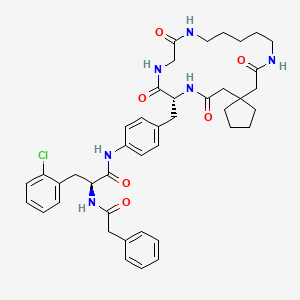
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)

